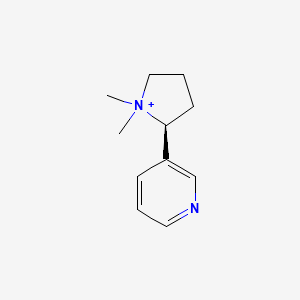![molecular formula C12H20O2 B12654623 [(E)-hex-3-enyl] (Z)-hex-2-enoate CAS No. 102832-15-5](/img/structure/B12654623.png)
[(E)-hex-3-enyl] (Z)-hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-hex-3-ényl] (Z)-hex-2-énoate est un composé organique caractérisé par sa structure unique, qui comprend à la fois des isomères géométriques E et Z. Ce composé est un type d'ester, formé par la réaction entre un alcool et un acide carboxylique. La présence de doubles liaisons dans sa structure permet l'isomérie géométrique, ce qui influence considérablement ses propriétés chimiques et sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(E)-hex-3-ényl] (Z)-hex-2-énoate implique généralement la réaction d'estérification entre le (E)-hex-3-én-1-ol et l'acide (Z)-hex-2-énoïque. Cette réaction est généralement catalysée par un acide, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la liaison ester, et le produit est ensuite purifié par distillation ou chromatographie.
Méthodes de production industrielle
Dans un cadre industriel, la production de [(E)-hex-3-ényl] (Z)-hex-2-énoate peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs tels que des enzymes immobilisées peut également être employée pour obtenir un procédé plus respectueux de l'environnement. Les conditions réactionnelles sont optimisées pour garantir des taux de conversion élevés et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
[(E)-hex-3-ényl] (Z)-hex-2-énoate peut subir diverses réactions chimiques, notamment :
Oxydation : les doubles liaisons du composé peuvent être oxydées pour former des époxydes ou des diols.
Réduction : le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : l'ester peut subir des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation, ou le tétroxyde d'osmium pour la dihydroxylation.
Réduction : hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des conditions anhydres.
Substitution : nucléophiles comme les amines ou les alcools en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : époxydes ou diols.
Réduction : alcools.
Substitution : amides ou autres esters, selon le nucléophile utilisé.
Applications De Recherche Scientifique
[(E)-hex-3-ényl] (Z)-hex-2-énoate a une large gamme d'applications dans la recherche scientifique :
Chimie : utilisé comme composé modèle pour étudier l'estérification et l'isomérie géométrique.
Biologie : étudié pour son rôle potentiel dans les voies de signalisation biologique.
Médecine : exploré pour ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et antimicrobiens.
Industrie : utilisé dans la synthèse de parfums et d'arômes en raison de son arôme agréable.
Mécanisme d'action
Le mécanisme d'action du [(E)-hex-3-ényl] (Z)-hex-2-énoate implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe ester peut subir une hydrolyse pour libérer l'alcool et l'acide correspondants, qui peuvent ensuite participer à diverses voies biochimiques. Les doubles liaisons du composé peuvent également interagir avec des espèces réactives de l'oxygène, contribuant à ses propriétés antioxydantes.
Mécanisme D'action
The mechanism of action of [(E)-hex-3-enyl] (Z)-hex-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
[(E)-hex-3-ényl] (Z)-hex-2-énoate peut être comparé à d'autres esters qui ont des structures similaires mais des isomères géométriques ou des longueurs de chaîne différentes. Parmi les composés similaires, citons :
[(E)-hex-3-ényl] (E)-hex-2-énoate : différent par la configuration des doubles liaisons.
[(Z)-hex-3-ényl] (Z)-hex-2-énoate : les deux doubles liaisons en configuration Z.
[(E)-hex-3-ényl] (Z)-but-2-énoate : chaîne carbonée plus courte dans la composante acide.
La particularité du [(E)-hex-3-ényl] (Z)-hex-2-énoate réside dans sa configuration géométrique spécifique, qui influence sa réactivité et ses applications dans divers domaines.
Propriétés
Numéro CAS |
102832-15-5 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] (Z)-hex-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8- |
Clé InChI |
WAZKUHYKUCORDK-MBRJEVFCSA-N |
SMILES isomérique |
CCC/C=C\C(=O)OCC/C=C/CC |
SMILES canonique |
CCCC=CC(=O)OCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


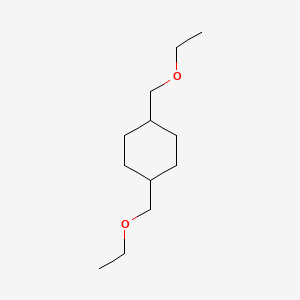
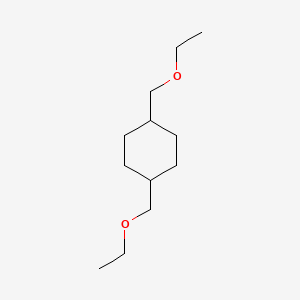
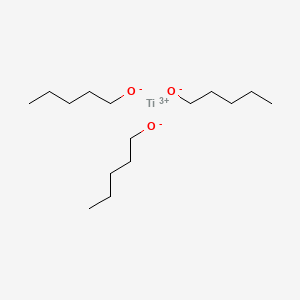




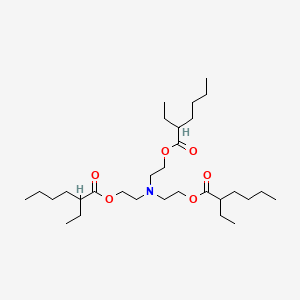
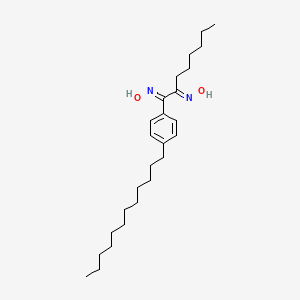
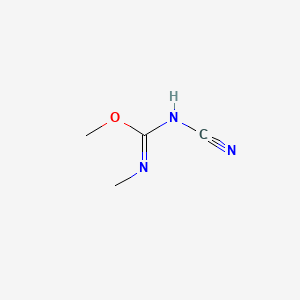
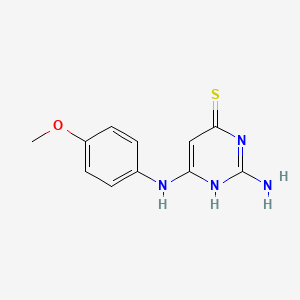
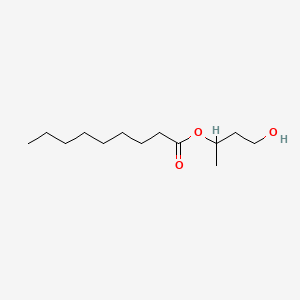
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
